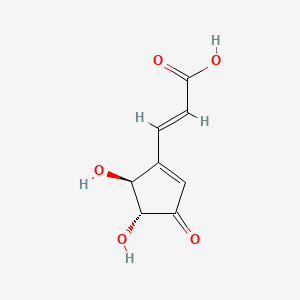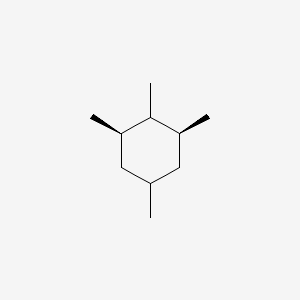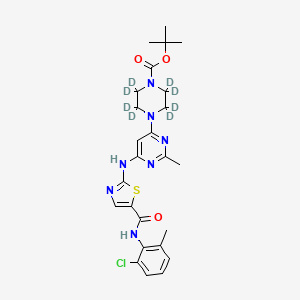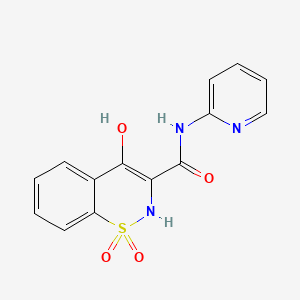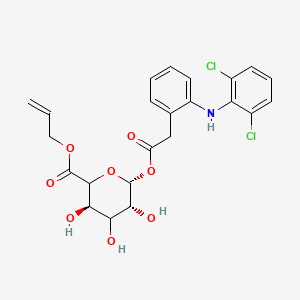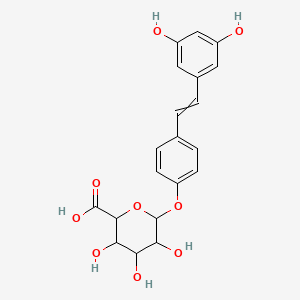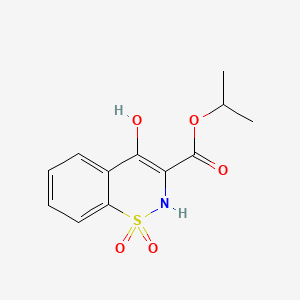
Trofosfamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trofosfamide-d4 is an antineoplastic agent . It is a nitrogen mustard alkylating agent . It has been used in trials to study its effects on various types of tumors .
Molecular Structure Analysis
The molecular formula of Trofosfamide-d4 is C9H14D4Cl3N2O2P . The molecular weight is 327.61 . Further structural analysis would require more specific resources or experimental data.科学的研究の応用
Treatment of Diffuse Large B-Cell Lymphoma (DLBCL)
Trofosfamide has been used as an alternative treatment for elderly or frail patients with DLBCL who are unsuitable for conventional chemotherapy due to age, comorbidity, or poor performance score. It has shown promise when used in combination with anti-CD20 antibodies like rituximab, offering a safe and effective immunochemotherapy option .
Progressive Glioblastoma Management
The combination of Trofosfamide and etoposide has been investigated for its feasibility and tolerability in progressive glioblastoma. This combination may improve survival outcomes and is considered safe, providing a rationale for further investigation in larger prospective trials .
Soft Tissue Sarcomata
Trofosfamide is utilized in both first and second-line treatments of soft tissue sarcomata. It may also serve as an effective palliative treatment in non-Hodgkin lymphoma, with an overall response rate of 50-80% at oral daily doses of 150 mg .
Oral Chemotherapy Option
Due to its high lipid solubility, Trofosfamide can penetrate the blood-brain barrier, making it a potential oral chemotherapy option for central nervous system malignancies. Its favorable toxicity profile further supports its use in various cancer types .
Palliative Care in Lymphoproliferative Diseases
Trofosfamide’s role extends to palliative care, where it offers an alternative for patients with lymphoproliferative diseases who cannot tolerate conventional chemotherapy agents and protocols .
Combination Therapy with Etoposide
In addition to glioblastoma, Trofosfamide’s combination with etoposide may hold potential for other cancer types where standard care options are limited, suggesting a need for exploration in different oncological settings .
将来の方向性
Trofosfamide has been used in trials to study its effects on various types of tumors . There is potential for further investigation into the use of Trofosfamide and its derivatives in cancer treatment. For instance, a study found that the combination of Trofosfamide and etoposide is safe and effective in elderly and poor-performance patients with Diffuse Large B-Cell Lymphoma (DLBCL) . The observed survival outcomes might suggest potential beneficial effects . The potential value of this regimen in both first-line and relapsed/refractory DLCBL merits further investigation and is probably underestimated .
作用機序
Target of Action
Trofosfamide-d4, like its parent compound Trofosfamide, is an oxazaphosphorine derivative . The primary target of Trofosfamide-d4 is DNA . It acts as a DNA alkylating agent , which means it binds covalently to DNA, causing DNA damage .
Mode of Action
Trofosfamide-d4, as an alkylating agent, exerts its effect by causing DNA damage . It forms covalent bonds with DNA, leading to the formation of DNA-DNA cross-links . This cross-linking can interfere with the DNA’s normal function, disrupting processes such as transcription and replication .
Biochemical Pathways
The biochemical pathways affected by Trofosfamide-d4 are primarily related to DNA synthesis and repair . When DNA damage occurs, cells respond in two major ways: they either arrest the cell cycle to repair the damage or initiate a pathway to apoptosis (programmed cell death) . In either scenario, the uncontrolled growth of tumor cells is curtailed .
Pharmacokinetics
It is known that oxazaphosphorines like trofosfamide require hepatic biotransformation to form the cytotoxically active 4-hydroxy derivative . The rate of elimination and clearance of Trofosfamide from plasma is high, indicating rapid metabolism . The metabolites of Trofosfamide include 4-hydroxy-Trofosfamide and Ifosfamide .
Result of Action
The molecular and cellular effects of Trofosfamide-d4’s action are primarily related to its ability to cause DNA damage. This damage can lead to cell cycle arrest or programmed cell death (apoptosis), thereby inhibiting the growth of tumor cells . Trofosfamide has been used in trials studying the treatment of various tumors .
Action Environment
Environmental factors can influence the action of Trofosfamide-d4. For instance, factors such as liver and renal function can affect the metabolism and elimination of the drug . Additionally, previous chemotherapy with certain drugs can influence the drug’s efficacy
特性
IUPAC Name |
N,N,3-tris(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18Cl3N2O2P/c10-2-6-13-5-1-9-16-17(13,15)14(7-3-11)8-4-12/h1-9H2/i1D2,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKFEPPTGMDVMI-QEOHIWEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)N(CCCl)CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(COP(=O)(N(C1([2H])[2H])CCCl)N(CCCl)CCCl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N2O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676188 |
Source


|
| Record name | 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trofosfamide-d4 | |
CAS RN |
1189884-36-3 |
Source


|
| Record name | 2-[Bis(2-chloroethyl)amino]-3-(2-chloroethyl)(4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


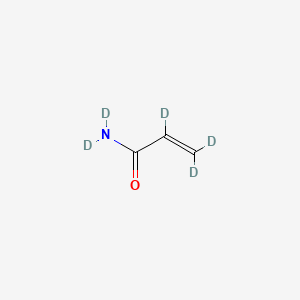

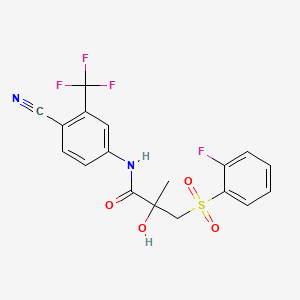
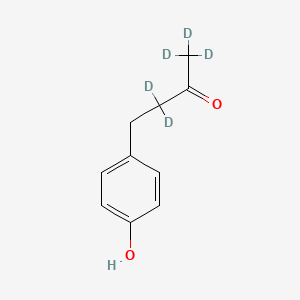
![3-(tert-Butyl-d9)-5-[7-(hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone (Mixture of Diastereomers)](/img/structure/B564821.png)
